3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole
Description
Properties
CAS No. |
332110-09-5 |
|---|---|
Molecular Formula |
C16H12Br2N2S3 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
3,5-bis[(4-bromophenyl)methylsulfanyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H12Br2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
CMSSVMGYNULUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbon Disulfide
Hydrazine hydrate reacts with carbon disulfide (CS₂) under alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. This reaction proceeds via nucleophilic attack of hydrazine on CS₂, followed by cyclization mediated by bases such as potassium hydroxide. For example, heating hydrazine hydrate with CS₂ in ethanol at 80°C for 6 hours yields 2,5-dimercapto-1,3,4-thiadiazole, a precursor for further functionalization.
Thionyl Chloride-Mediated Cyclization
Thionyl chloride (SOCl₂) facilitates the conversion of dithiocarbazate derivatives into 1,2,4-thiadiazoles. In one protocol, a dithiocarbazate intermediate derived from 4-bromobenzylamine reacts with SOCl₂ in anhydrous benzene, inducing cyclization through the elimination of HCl and sulfur oxides. This method achieves moderate yields (60–70%) but requires stringent moisture control.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 75 | 98 |
| DMF | 36.7 | 60 | 90 |
| Acetonitrile | 37.5 | 68 | 92 |
Polar aprotic solvents like THF enhance nucleophilicity of thiolate anions, whereas DMF’s high polarity may stabilize intermediates excessively, slowing alkylation.
Temperature and Time
-
Room Temperature : 24-hour reaction yields 60% product.
-
Reflux (80°C) : 8-hour reaction increases yield to 75%.
-
Microwave (100°C) : 30-minute reaction maximizes yield (85%).
Characterization and Analytical Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiadiazole ring and dihedral angles of 89.7° between the aryl rings and the central heterocycle.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Pilot-scale reactions (>100 g) suffer from heat dissipation inefficiencies. Switching from batch to flow chemistry reduces hotspots and improves yield consistency.
Applications in Drug Discovery
While beyond preparation scope, the compound’s bis(1,3,4-thiadiazole) moiety inhibits enoyl-ACP reductase (FabI), a target in antibacterial drug development. Its IC₅₀ of 2.1 µM against Staphylococcus aureus underscores therapeutic potential .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that compounds similar to 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole can inhibit the proliferation of cancer cells across different types, including breast and lung cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
| Activity Type | Target Organism/Cell Line | Effectiveness |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate to high activity |
| Anticancer | Breast cancer cell lines | Significant inhibition of proliferation |
| Anti-inflammatory | Various inflammatory models | Reduction in cytokine levels |
Agricultural Applications
The potential agricultural applications of thiadiazole derivatives include their use as pesticides and fungicides. Research indicates that these compounds can effectively control plant pathogens while being less toxic to non-target organisms. Such properties make them attractive for sustainable agricultural practices .
Case Studies
Case Study 1: Anticancer Activity
In a study involving various thiadiazole derivatives, including 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole, researchers found that these compounds significantly reduced cell viability in multiple cancer cell lines. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several thiadiazole derivatives revealed that those containing brominated phenyl groups exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria. This study employed disk diffusion methods to evaluate antimicrobial susceptibility .
Mechanism of Action
The mechanism of action of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Thiadiazole Core
Halogen-Substituted Derivatives
- 3,5-Diiodo-1,2,4-thiadiazole: This compound serves as a versatile intermediate for cross-coupling reactions (e.g., Sonogashira coupling) due to the high reactivity of iodine substituents. It exhibits moderate cytostatic activity against cancer cell lines (e.g., A431, PC-3) .
- 3,5-Dichloro-1,2,4-thiadiazole : Used in Suzuki-Miyaura couplings to synthesize diaryl derivatives (e.g., 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole). Such compounds show enhanced anticancer activity compared to halogenated precursors due to aromatic π-system interactions .
Aryl- and Heteroaryl-Substituted Derivatives
- 3,5-Bis(pyridin-3-yl)-1,2,4-thiadiazole : A potent aromatase inhibitor with anticancer activity, demonstrating the significance of heteroaryl substituents in targeting enzyme active sites .
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole : Exhibits higher crystallinity and stability compared to ortho- or meta-substituted analogs, as shown by NMR and elemental analysis .
Thioether-Linked Derivatives
Key Observations :
- Bromine atoms may confer metabolic stability compared to chlorine or iodine analogs, though this requires experimental validation.
- Thioether-linked benzyl groups could enable unique binding modes in biological targets, distinct from direct aryl-substituted derivatives.
Biological Activity
3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with two 4-bromobenzylthio groups. The structural formula can be represented as follows:
This structure is significant as the presence of bromine and the thiol functional groups may enhance its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-thiadiazole exhibit notable antimicrobial properties. In vitro studies have shown that 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole demonstrates effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Table 1: Antimicrobial Activity of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxic Effects of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiadiazole derivatives including 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole using disc diffusion methods. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Study on Anticancer Properties
In a recent in vitro study published in the Journal of Medicinal Chemistry (2023), researchers assessed the anticancer properties of several thiadiazole derivatives. The study highlighted that 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole exhibited significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is largely attributed to its ability to interact with biological macromolecules. It may inhibit key enzymes involved in cellular processes or disrupt cellular integrity through membrane interactions.
Q & A
Q. How can high-throughput crystallography accelerate the discovery of novel thiadiazole-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
